脳性ナトリウム利尿ペプチド-32 ラット

説明

Brain Natriuretic Peptide-32 rat is a peptide hormone primarily secreted by cardiomyocytes in the heart ventricles in response to stretching caused by increased ventricular blood volume. It is a member of the natriuretic peptide family, which also includes atrial natriuretic peptide and C-type natriuretic peptide . This peptide plays a crucial role in cardiovascular homeostasis by promoting natriuresis, diuresis, and vasodilation .

科学的研究の応用

Brain Natriuretic Peptide-32 rat has numerous scientific research applications across various fields:

作用機序

- BNP-32 is a 32-amino acid polypeptide secreted primarily by the ventricles of the heart in response to excessive stretching of heart muscle cells (cardiomyocytes) .

- Its principal receptor is guanylyl cyclase/natriuretic peptide receptor-A (GC-A/NPRA), which produces the intracellular second messenger cyclic guanosine monophosphate (cGMP) .

- The primary role of BNP-32 is to regulate blood pressure (BP) and cardiovascular homeostasis . It acts as an endogenous hypotensive hormone.

- BNP-32 elicits several effects:

- BNP-32 affects two major pathways:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化学分析

Biochemical Properties

Brain Natriuretic Peptide-32 rat plays a significant role in biochemical reactions. It has the effects of diuresis, natriuresis, vasodilation, anti-hypertrophy, and anti-fibrosis. It inhibits the renin-angiotensin-aldosterone and sympathetic nervous systems to maintain cardiorenal homeostasis and counteract the effects of heart failure .

Cellular Effects

Brain Natriuretic Peptide-32 rat has profound effects on various types of cells and cellular processes. It influences cell function by maintaining cardiorenal homeostasis and counteracting the effects of heart failure .

Molecular Mechanism

The molecular mechanism of action of Brain Natriuretic Peptide-32 rat involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions

Brain Natriuretic Peptide-32 rat can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

In industrial settings, Brain Natriuretic Peptide-32 rat is produced using recombinant DNA technology. This involves inserting the gene encoding the peptide into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide in large quantities . The peptide is subsequently purified using chromatographic techniques to ensure high purity and quality .

化学反応の分析

Types of Reactions

Brain Natriuretic Peptide-32 rat undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the peptide to enhance its stability, activity, or bioavailability .

Common Reagents and Conditions

Common reagents used in the chemical reactions of Brain Natriuretic Peptide-32 rat include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and substitution reagents like alkylating agents . The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and pH levels to ensure the specificity and efficiency of the reactions .

Major Products Formed

The major products formed from the chemical reactions of Brain Natriuretic Peptide-32 rat include modified peptides with enhanced stability or activity. For example, oxidation reactions can lead to the formation of disulfide bonds, which stabilize the peptide’s structure .

類似化合物との比較

Brain Natriuretic Peptide-32 rat is unique among natriuretic peptides due to its specific expression in the heart ventricles and its role in responding to increased ventricular blood volume . Similar compounds include:

Atrial Natriuretic Peptide: Secreted by atrial cardiomyocytes and primarily involved in regulating blood pressure and volume.

C-type Natriuretic Peptide: Found in various tissues and involved in local regulation of vascular tone and growth.

Brain Natriuretic Peptide-32 rat stands out due to its longer biological half-life and its specific role in diagnosing and managing heart failure .

生物活性

Brain Natriuretic Peptide (BNP) is a member of the natriuretic peptide family, which plays a crucial role in cardiovascular and renal homeostasis. The rat variant, BNP-32, is particularly significant due to its physiological effects and potential therapeutic applications. This article explores the biological activity of BNP-32 in rats, focusing on its vasodilatory, diuretic, and natriuretic properties, as well as its influence on cognitive functions.

BNP-32 is derived from the precursor proBNP and consists of 32 amino acids. It primarily exerts its effects through binding to the natriuretic peptide receptor A (NPR-A), which activates the guanylate cyclase pathway leading to increased levels of cyclic guanosine monophosphate (cGMP). This second messenger mediates various physiological responses, including vasodilation and natriuresis.

Vasodilatory Effects

BNP-32 has been shown to induce vasodilation in various vascular beds. A study comparing the vasorelaxant activities of rat BNP and human BNP demonstrated that rat BNP was nearly equipotent to atrial natriuretic peptide (ANP) in inducing vasodilation, with effective concentrations (IC50) for rat thoracic aorta at approximately 0.64 nM . This suggests that BNP-32 can effectively reduce vascular resistance and improve blood flow.

Diuretic and Natriuretic Properties

In vivo studies have demonstrated that BNP-32 significantly enhances diuresis and natriuresis. In anesthetized rats, BNP-32 exhibited potent diuretic effects comparable to those of ANP, with relative potencies of 1.6 for diuresis and 2.5 for natriuresis . The increase in urine output and sodium excretion indicates that BNP-32 plays a vital role in renal function regulation.

| Activity | BNP-32 Potency | Comparison with ANP |

|---|---|---|

| Diuresis | 1.6 | Comparable |

| Natriuresis | 2.5 | Comparable |

| Vasorelaxation (Aorta) | IC50 = 0.64 nM | Similar potency |

Cognitive Effects

Recent research has indicated that BNP-32 may also influence cognitive functions. In studies involving electroconvulsive shock (ECS) in rats, administration of porcine BNP-32 prevented amnesia induced by ECS . The antiamnesic action appears to be mediated through dopaminergic and cholinergic systems, suggesting a neuroprotective role for BNP-32 beyond its cardiovascular effects.

Study on Cardiorenal Actions

A crossover study involving synthetic human BNP-8-32 compared to BNP-1-32 revealed that while both peptides increased plasma cGMP levels, BNP-8-32 had reduced biological activity compared to its longer counterpart . This study highlights the importance of peptide length and structure in determining biological efficacy.

Study on Hypertrophic Ventricular Myocytes

Another significant study investigated the secretion mechanisms of ANP and BNP from hypertrophic ventricular myocytes under mechanical stretch conditions. The results indicated that stretch significantly stimulates the release of both peptides, with BNP secretion showing a notable increase in response to mechanical load . This suggests that BNP may play a compensatory role in heart failure conditions.

特性

IUPAC Name |

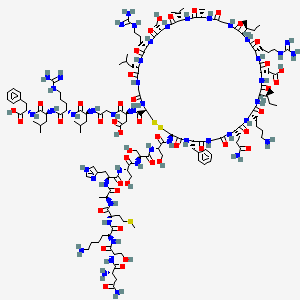

(3S)-3-[[(4R,10S,13S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-40-(4-aminobutyl)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-43-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-13,31-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-19-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-[[2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C146H239N47O44S3/c1-16-75(11)114-140(233)165-59-107(201)167-77(13)117(210)191-113(74(9)10)141(234)189-102(67-198)134(227)176-86(38-29-46-160-145(154)155)124(217)179-90(49-71(3)4)119(212)162-62-110(204)171-103(138(231)182-95(56-111(205)206)121(214)164-61-109(203)170-91(50-72(5)6)129(222)173-85(37-28-45-159-144(152)153)125(218)180-92(51-73(7)8)130(223)184-97(143(236)237)53-80-33-22-19-23-34-80)68-239-240-69-104(139(232)181-93(52-79-31-20-18-21-32-79)120(213)163-60-108(202)169-88(40-41-105(150)199)126(219)172-84(36-25-27-44-148)127(220)193-115(76(12)17-2)142(235)183-96(57-112(207)208)132(225)174-87(128(221)192-114)39-30-47-161-146(156)157)190-137(230)101(66-197)188-136(229)100(65-196)187-135(228)99(64-195)186-131(224)94(54-81-58-158-70-166-81)178-116(209)78(14)168-122(215)89(42-48-238-15)177-123(216)83(35-24-26-43-147)175-133(226)98(63-194)185-118(211)82(149)55-106(151)200/h18-23,31-34,58,70-78,82-104,113-115,194-198H,16-17,24-30,35-57,59-69,147-149H2,1-15H3,(H2,150,199)(H2,151,200)(H,158,166)(H,162,212)(H,163,213)(H,164,214)(H,165,233)(H,167,201)(H,168,215)(H,169,202)(H,170,203)(H,171,204)(H,172,219)(H,173,222)(H,174,225)(H,175,226)(H,176,227)(H,177,216)(H,178,209)(H,179,217)(H,180,218)(H,181,232)(H,182,231)(H,183,235)(H,184,223)(H,185,211)(H,186,224)(H,187,228)(H,188,229)(H,189,234)(H,190,230)(H,191,210)(H,192,221)(H,193,220)(H,205,206)(H,207,208)(H,236,237)(H4,152,153,159)(H4,154,155,160)(H4,156,157,161)/t75-,76-,77-,78-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,113-,114-,115-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSKSHHAEYGHSB-LBCJMRPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCCN)CCC(=O)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC4=CC=CC=C4)C(=O)O)CC(C)C)CCCNC(=N)N)CO)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCCN)CCC(=O)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)CC(C)C)CCCNC(=N)N)CO)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C146H239N47O44S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745570 | |

| Record name | PUBCHEM_71308564 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3453.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133448-20-1 | |

| Record name | PUBCHEM_71308564 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。